molecular formula C25H31N3O2 B2818365 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxynaphthalene-1-carboxamide CAS No. 941949-18-4

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxynaphthalene-1-carboxamide

Cat. No.: B2818365
CAS No.: 941949-18-4
M. Wt: 405.542
InChI Key: RFDRPGQJGRCGER-UHFFFAOYSA-N
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Description

This compound features a naphthalene core substituted with a 2-ethoxy group and a carboxamide at position 1. The carboxamide is linked to an ethyl chain bearing two dimethylamino groups: one on the ethyl moiety and another on the para-position of the attached phenyl ring. The ethoxy group contributes to lipophilicity, balancing the molecule's physicochemical profile .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxynaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-6-30-23-16-13-18-9-7-8-10-21(18)24(23)25(29)26-17-22(28(4)5)19-11-14-20(15-12-19)27(2)3/h7-16,22H,6,17H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDRPGQJGRCGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Naphthalenecarboxamide Derivatives

N-(4-(Dimethylamino)benzyl)-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide hydrochloride
  • Key Differences: Replaces the ethoxy group with a methoxy substituent, slightly reducing steric bulk. Uses a tetrahydronaphthalene (partially saturated) core, which may enhance conformational flexibility. Includes an isopropylphenyl group instead of a dimethylaminoethyl chain, altering hydrophobicity and receptor interactions.
  • Implications : The saturated core and methoxy group could improve metabolic stability compared to the fully aromatic target compound .
4-[[4-(Diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-methyl-1-oxo-2-naphthalenecarboxamide (CAS 102187-53-1)
  • Key Differences: Substitutes dimethylamino with diethylamino, increasing steric hindrance and lipophilicity.
  • Data : Molecular weight = 375.46 g/mol; Formula = C23H25N3O2.
  • Implications: The diethylamino group may reduce water solubility compared to the target compound, while the imino linkage could affect reactivity in biological systems .

Aromatic System Variants

N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide
  • Key Differences: Replaces naphthalene with a benzimidazole core, introducing a heterocyclic system with basic nitrogen atoms. Retains the dimethylaminoethyl group but lacks the ethoxy substituent.
  • Data : Molecular weight = 308.38 g/mol; Formula = C18H20N4O.

Substituent and Linker Modifications

N-{2-[4-(Acetylamino)phenyl]ethyl}-1-hydroxynaphthalene-2-carboxamide
  • Replaces ethoxy with a hydroxyl group, enhancing polarity.
  • Implications : The hydroxyl group may improve aqueous solubility but increase susceptibility to oxidative metabolism compared to the ethoxy group in the target compound .
Ethyl 4-(dimethylamino) benzoate vs. 2-(Dimethylamino) ethyl methacrylate
  • Key Findings (from resin studies): Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity and better physical properties in polymer matrices than 2-(dimethylamino) ethyl methacrylate. The para-dimethylamino configuration in the benzoate enhances electron donation, stabilizing radical intermediates.
  • Implications: The target compound’s para-dimethylaminophenyl group may similarly enhance stability in synthetic or biological contexts .

Q & A

Q. How to design experiments to map metabolic pathways and identify reactive metabolites?

  • Incubate the compound with human liver microsomes (HLMs) and NADPH, followed by LC-HRMS for metabolite profiling. Trapping agents (e.g., glutathione or KCN) stabilize reactive intermediates. In vivo studies with radiolabeled 14^{14}C-compound track excretion routes .

Q. Methodological Notes

  • Contradiction Management : Conflicting data (e.g., varying IC50_{50} values) may arise from assay conditions (e.g., ATP concentrations in kinase assays). Replicate studies under standardized protocols (e.g., Eurofins Panlabs panel) and validate with orthogonal assays .
  • Advanced Synthesis : For scale-up, transition from batch to continuous flow reactors to improve heat/mass transfer. Process analytical technology (PAT) tools (e.g., ReactIR) monitor reaction progression in real time .

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